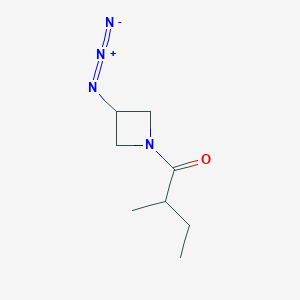
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Übersicht
Beschreibung
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, also known as AADME, is a relatively new synthetic compound with potential applications in the fields of medicinal chemistry and biochemistry. AADME was first synthesized in 2019 by a group of scientists at the University of California, San Diego, and has since been studied for its potential applications in a variety of areas. AADME has been shown to have a number of interesting properties, including the ability to act as a potent inhibitor of enzymes and a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has a number of potential applications in the field of scientific research. It has been shown to be a potent inhibitor of enzymes, making it a potential tool for studying the role of enzymes in various biological processes. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has been shown to have potential therapeutic applications, as it has been shown to be effective at inhibiting the growth of certain types of cancer cells. 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has also been studied for its potential use in the development of new drugs, as it can be used to modify the structure of existing drugs to make them more effective.
Wirkmechanismus
The mechanism of action of 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is not yet fully understood. However, it is believed that 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. This prevents the enzyme from carrying out its normal function, resulting in the inhibition of the enzyme's activity. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has been shown to interact with certain proteins and receptors, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one are still being studied. However, it has been shown to have a number of interesting effects on various biological processes. In particular, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has been shown to inhibit the activity of certain enzymes, which can result in changes in the levels of certain hormones and other biochemical compounds. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has been shown to interact with certain proteins and receptors, which can result in changes in the activity of certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is its relatively simple synthesis, which makes it easy to produce in large quantities. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is relatively stable and has a long shelf life, making it an ideal compound for long-term storage. However, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is also expensive and can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has a number of potential future directions. One of the most promising areas of research is the development of new drugs based on 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one's structure. 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one has already been shown to have potential therapeutic applications, and further research could lead to the development of new drugs that are more effective at treating certain diseases. In addition, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one could be used to modify existing drugs to make them more effective. Finally, 1-(3-Azidoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one could be used to study the role of enzymes in various biological processes, which could lead to a better understanding of how these processes work and how they can be manipulated.
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-6-9(7(2)17-13-6)3-10(16)15-4-8(5-15)12-14-11/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIBHAZOKVVSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















